3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}pyrrolidine dihydrochloride
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Overview
Description
3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}pyrrolidine dihydrochloride is a heterocyclic compound that features a thiazole ring fused to a pyridine ring, with a pyrrolidine moiety attached. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}pyrrolidine dihydrochloride typically involves the construction of the thiazolo[5,4-b]pyridine core followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of thiazole derivatives with pyridine derivatives under specific conditions. For instance, the reaction of 2-aminothiazole with 2-chloropyridine in the presence of a base such as potassium carbonate can yield the thiazolo[5,4-b]pyridine scaffold. Subsequent reaction with pyrrolidine under acidic conditions can produce the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}pyrrolidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted thiazolo[5,4-b]pyridine derivatives
Scientific Research Applications
3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}pyrrolidine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}pyrrolidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of phosphoinositide 3-kinase (PI3K) by binding to its active site, thereby blocking the signaling pathways involved in cell growth and survival. This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in biological activity.
Pyrrolidine derivatives: Compounds with a pyrrolidine moiety but different heterocyclic cores.
Thiazole derivatives: Compounds containing a thiazole ring but lacking the fused pyridine ring .
Uniqueness
3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}pyrrolidine dihydrochloride is unique due to its specific combination of a thiazole ring fused to a pyridine ring with a pyrrolidine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
2770358-97-7 |
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Molecular Formula |
C10H13Cl2N3S |
Molecular Weight |
278.20 g/mol |
IUPAC Name |
2-pyrrolidin-3-yl-[1,3]thiazolo[5,4-b]pyridine;dihydrochloride |
InChI |
InChI=1S/C10H11N3S.2ClH/c1-2-8-10(12-4-1)14-9(13-8)7-3-5-11-6-7;;/h1-2,4,7,11H,3,5-6H2;2*1H |
InChI Key |
MWJKNOYTRPBPIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NC3=C(S2)N=CC=C3.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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